

# In-Depth Technical Guide to the Physical Properties of 2,4-Dibromofuran

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## Compound of Interest

Compound Name: 2,4-Dibromofuran

Cat. No.: B1626847

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## Introduction

**2,4-Dibromofuran** is a halogenated heterocyclic compound that serves as a versatile building block in organic synthesis. Its distinct substitution pattern offers unique reactivity, making it a valuable precursor for the synthesis of complex molecules, including pharmaceuticals and other biologically active compounds. This technical guide provides a comprehensive overview of the known physical and chemical properties of **2,4-dibromofuran**, detailed experimental protocols for its synthesis, and a visualization of its reactivity.

## Core Physical Properties

A summary of the key physical properties of **2,4-dibromofuran** is presented below. It is important to note that while some properties have been experimentally determined, others are based on computational predictions and should be considered as such.

Property	Value	Source
Molecular Formula	C <sub>4</sub> H <sub>2</sub> Br <sub>2</sub> O	PubChem[1]
Molecular Weight	225.87 g/mol	PubChem[1]
Melting Point	31-32 °C	ChemicalBook[2]
Boiling Point (Predicted)	167.1 ± 20.0 °C	ChemicalBook[2]
Density (Predicted)	2.159 ± 0.06 g/cm <sup>3</sup>	ChemicalBook[2]
CAS Number	32460-06-3	PubChem[1]

Note: Solubility data for **2,4-dibromofuran** in common organic solvents is not readily available in the surveyed literature. Based on its structure as a halogenated organic molecule, it is expected to be soluble in nonpolar and moderately polar organic solvents such as diethyl ether, dichloromethane, chloroform, and tetrahydrofuran, and likely insoluble in water. Experimental determination is recommended for specific applications.

## Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **2,4-dibromofuran**. While specific spectra for **2,4-dibromofuran** were not found in the immediate search, a database containing its spectral information (IR, NMR, MS) is referenced, suggesting this data exists. For research purposes, it is recommended to acquire this data from specialized chemical databases or through experimental analysis.

## Experimental Protocols

A specific, detailed experimental protocol for the synthesis of **2,4-dibromofuran** is not explicitly available in the reviewed literature. However, general methods for the bromination of furan and the synthesis of other dibromofuran isomers can be adapted. The synthesis would likely proceed via the electrophilic bromination of furan or a monosubstituted furan precursor.

General Workflow for the Synthesis of Dibromofurans:

The following is a generalized workflow based on the synthesis of other brominated furans, which can serve as a starting point for the synthesis of **2,4-dibromofuran**.

Caption: A generalized workflow for the synthesis of dibromofurans.

#### Key Considerations for Synthesis:

- **Starting Material:** The choice of starting material (furan, 2-bromofuran, or 3-bromofuran) will significantly influence the reaction conditions and the regioselectivity of the second bromination.
- **Brominating Agent:** N-Bromosuccinimide (NBS) is a common and milder alternative to liquid bromine for the bromination of furans.
- **Solvent:** The choice of solvent can affect the reactivity and selectivity of the bromination reaction. Common solvents include dichloromethane, chloroform, and acetic acid.
- **Temperature:** Bromination reactions are often carried out at low temperatures to control the reaction rate and minimize side product formation.
- **Purification:** Due to the potential for the formation of isomeric dibromofurans and over-brominated products, purification by column chromatography or fractional distillation is typically necessary.

## Reactivity and Potential Signaling Pathways

While no specific biological signaling pathways involving **2,4-dibromofuran** have been documented, its chemical reactivity makes it a valuable intermediate in the synthesis of more complex molecules that may have biological activity. The bromine atoms can be substituted or used in cross-coupling reactions to introduce new functional groups.

#### Illustrative Reaction: Suzuki Cross-Coupling

A common and powerful reaction for forming carbon-carbon bonds is the Suzuki cross-coupling reaction. In this reaction, a brominated compound like **2,4-dibromofuran** can be coupled with an organoboron compound in the presence of a palladium catalyst. This provides a versatile method for introducing aryl, heteroaryl, or vinyl substituents onto the furan ring.

Caption: A simplified diagram of a Suzuki cross-coupling reaction involving **2,4-dibromofuran**.

This reaction pathway highlights the potential of **2,4-dibromofuran** as a scaffold for creating diverse libraries of compounds for drug discovery and development. The regioselectivity of the coupling (at the 2- or 4-position) can often be controlled by the choice of catalyst, ligands, and reaction conditions.

## Conclusion

**2,4-Dibromofuran** is a halogenated furan with physical properties that make it a useful intermediate in organic synthesis. While some of its physical constants have been predicted, further experimental verification is warranted. The lack of a specific, detailed synthesis protocol in the literature suggests an opportunity for methodological development. The reactivity of its carbon-bromine bonds, particularly in cross-coupling reactions, underscores its potential in the synthesis of novel compounds for various scientific and pharmaceutical applications. Researchers and drug development professionals are encouraged to explore the synthetic utility of this versatile building block.

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## References

- 1. 2,4-Dibromofuran CAS#: 32460-06-3 [amp.chemicalbook.com]
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